molecular formula C16H22Ge2 B14709483 CID 11068365 CAS No. 22702-72-3

CID 11068365

Cat. No.: B14709483
CAS No.: 22702-72-3
M. Wt: 359.6 g/mol
InChI Key: FCIFEGOYFUCACT-UHFFFAOYSA-N
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Description

Based on contextual clues from , it may belong to the oscillatoxin family of cyanobacterial-derived toxins, which are characterized by cyclic structures and cytotoxic properties. Further structural elucidation and experimental validation are required to confirm its classification.

Properties

CAS No.

22702-72-3

Molecular Formula

C16H22Ge2

Molecular Weight

359.6 g/mol

InChI

InChI=1S/2C8H11Ge/c2*1-9(2)8-6-4-3-5-7-8/h2*3-7H,1-2H3

InChI Key

FCIFEGOYFUCACT-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)C1=CC=CC=C1.C[Ge](C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 11068365 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific organic amines with dianhydrides in a solvent, followed by stirring and dissolving the mixture . This process results in the formation of the desired compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced techniques and equipment. The process may include the use of high-cohesiveness branched polyimide polymers and other specialized materials . The production methods are designed to ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: CID 11068365 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic solvents, acids, and bases. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and intermediates that are valuable for further research and development.

Scientific Research Applications

CID 11068365 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 11068365 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, including changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The oscillatoxin derivatives listed in (CIDs 101283546, 185389, 156582093, and 156582092) provide a basis for comparison. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Compound CID Structural Feature Biological Activity (Reported) Key References
Oscillatoxin D 101283546 Macrocyclic lactone Cytotoxic, ion channel inhibition Marine toxin studies
30-Methyl-oscillatoxin D 185389 Methylation at C30 position Enhanced stability, reduced potency Cyanobacterial research
Oscillatoxin E 156582093 Modified lactone ring with hydroxyl Moderate cytotoxicity Marine pharmacology
Oscillatoxin F 156582092 Epoxide group incorporation Reactive electrophile, DNA damage Toxicity assays
CID 11068365 11068365 Undetermined (hypothesized analog) Unknown Limited data
Key Findings:

Structural Modifications : Methylation (CID 185389) and hydroxylation (CID 156582093) alter stability and bioactivity. Methylation improves metabolic stability but reduces cytotoxic potency .

Reactivity : Oscillatoxin F (CID 156582092) contains an epoxide group, making it highly reactive and capable of covalent DNA adduct formation, a trait absent in other derivatives .

Biological Targets : Oscillatoxin D (CID 101283546) targets voltage-gated sodium channels, while its analogs show broader or weaker interactions due to steric or electronic changes .

Methodological Considerations for Comparative Analysis

and emphasize rigorous compound characterization, including NMR spectroscopy, mass spectrometry, and bioactivity assays. For this compound, the following steps are critical:

  • Structural Confirmation : Full $ ^1H $, $ ^{13}C $ NMR, and HRMS data are needed to resolve ambiguities in its classification.
  • Bioactivity Profiling : Comparative cytotoxicity assays against oscillatoxin derivatives would clarify its pharmacological profile.
  • Stereochemical Analysis : Absolute configuration determination via X-ray crystallography or circular dichroism is essential for structure-activity relationship (SAR) studies.

Limitations and Knowledge Gaps

Unverified Hypotheses : Its classification as an oscillatoxin analog remains speculative without structural validation.

Inconsistent Reporting : Journals like Chemical Papers ( ) mandate full spectral data for new compounds, which is absent for CID 11068364.

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